molecular formula C6H7BrClNOS B3392233 Ethanone, 2-amino-1-(5-bromo-2-thienyl)-, hydrochloride CAS No. 89102-67-0

Ethanone, 2-amino-1-(5-bromo-2-thienyl)-, hydrochloride

Cat. No. B3392233
CAS RN: 89102-67-0
M. Wt: 256.55 g/mol
InChI Key: YFBNJYMKVFADRQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of EBTH comprises a 2-thienyl group (a sulfur-containing heterocycle), a bromine atom attached to the 5-position of the thiophene ring, and a 2-aminoethanone group (a ketone with an amino group on the alpha-carbon)^ .


Physical And Chemical Properties Analysis

EBTH is a compound with the molecular formula C6H7BrClNOS and a molecular weight of 256.55 g/mol. Additional physical and chemical properties, such as melting point, boiling point, and solubility, are not provided in the available resources.

Safety And Hazards

While specific safety and hazard information for EBTH is not provided in the available resources, it’s important to handle all chemical substances with appropriate safety measures, including the use of personal protective equipment and adherence to safe laboratory practices .

properties

IUPAC Name

2-amino-1-(5-bromothiophen-2-yl)ethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNOS.ClH/c7-6-2-1-5(10-6)4(9)3-8;/h1-2H,3,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFBNJYMKVFADRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Br)C(=O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70751799
Record name 2-Amino-1-(5-bromothiophen-2-yl)ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70751799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethanone, 2-amino-1-(5-bromo-2-thienyl)-, hydrochloride

CAS RN

89102-67-0
Record name 2-Amino-1-(5-bromothiophen-2-yl)ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70751799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethanone, 2-amino-1-(5-bromo-2-thienyl)-, hydrochloride
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Ethanone, 2-amino-1-(5-bromo-2-thienyl)-, hydrochloride
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Ethanone, 2-amino-1-(5-bromo-2-thienyl)-, hydrochloride
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Ethanone, 2-amino-1-(5-bromo-2-thienyl)-, hydrochloride
Reactant of Route 6
Ethanone, 2-amino-1-(5-bromo-2-thienyl)-, hydrochloride

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